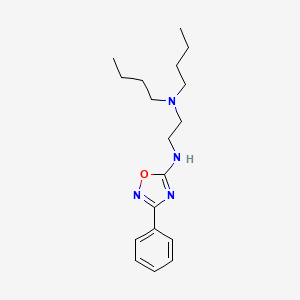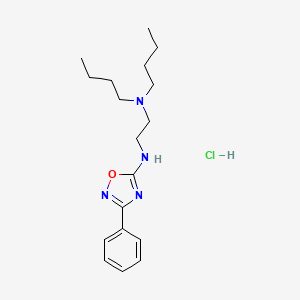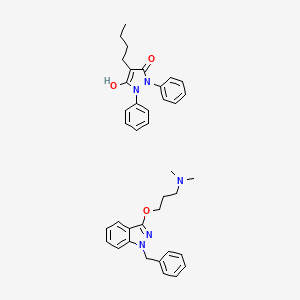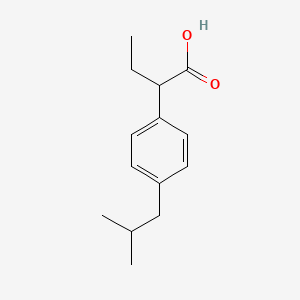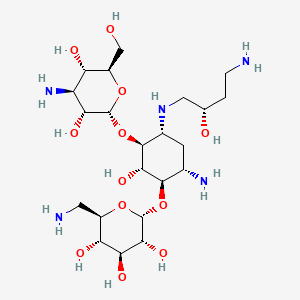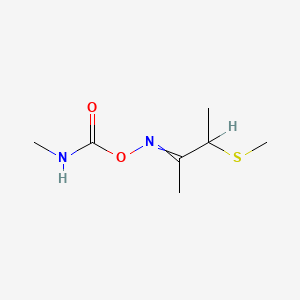
1-(2,6-Dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea
Overview
Description
1-(2,6-Dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea (DBPPPU) is a small molecule that has been studied for its potential to act as an inhibitor of enzymes and other cellular targets. DBPPPU has been identified as a novel therapeutic agent due to its ability to inhibit the activity of several enzymes and other cellular targets, including cyclooxygenases, matrix metalloproteinases, and tyrosine kinases. DBPPPU has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Advances in Synthesis and Applications of Pyridine Derivatives : A study by Halcrow (2014) in the New Journal of Chemistry discusses the synthesis of multi-functional spin-crossover switches and the incorporation of emissive f-element podand centers into biomedical sensors using pyridine derivatives, which are structurally related to the compound (Halcrow, 2014).
Luminescent Lanthanide Compounds for Biological Sensing : Another study by Halcrow (2005) in Coordination Chemistry Reviews highlights the use of pyridine derivatives, similar to the target compound, in the development of luminescent lanthanide compounds that can be utilized in biological sensing (Halcrow, 2005).
Development of Catalysis Applications : Research on pyridine-based complexes, as reported by Noor (2022) in the journal Crystals, indicates potential applications in catalysis, which might be relevant for derivatives like 1-(2,6-Dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea (Noor, 2022).
Microwave-assisted Synthesis Techniques : Zhao et al. (2015) describe a microwave-assisted, catalyst-free procedure for the synthesis of pyridin-2-ylamino derivatives in the Research on Chemical Intermediates journal. This method could be applicable for synthesizing variants of the compound (Zhao et al., 2015).
Photocatalytic Water Reduction : A study by Bachmann et al. (2013) in Inorganic Chemistry discusses the use of pyridine-based ligands in photocatalytic water reduction, suggesting potential environmental applications for similar compounds (Bachmann et al., 2013).
Anticancer and Antimicrobial Applications : Research by Katariya et al. (2021) in the Journal of Molecular Structure explores the synthesis of pyridyl-pyrazoline compounds with potential for anticancer and antimicrobial use, indicating a similar possibility for the compound of interest (Katariya et al., 2021).
CO2 Binding via Metal–Ligand Cooperation : Stichauer et al. (2017) in Organometallics describe rhenium(I) triscarbonyl compounds with pyridine ligands capable of CO2 binding, suggesting environmental applications for similar compounds (Stichauer et al., 2017).
properties
IUPAC Name |
1-(2,6-dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N3O/c1-9(2)10-6-12(16)14(13(17)7-10)20-15(21)19-11-4-3-5-18-8-11/h3-9H,1-2H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNKIJKRXKPQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)NC(=O)NC2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



